2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC20405900
Molecular Formula: C6H7Cl2NOS
Molecular Weight: 212.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7Cl2NOS |
|---|---|
| Molecular Weight | 212.10 g/mol |
| IUPAC Name | 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2 |
| Standard InChI Key | CPOLDZJVMKFDNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1C(CN)O)Cl)Cl |
Introduction
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula . It consists of an amino group, a hydroxyl group attached to an ethan-1-ol backbone, and a thiophene ring substituted with two chlorine atoms at positions 2 and 5. This compound is identified by PubChem CID 105558940 and has a molecular weight of 212.10 g/mol .
Structural Representation
The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The structure includes:
-
Functional Groups: Amino (-NH) and hydroxyl (-OH) groups.
-
Substituents: Two chlorine atoms on the thiophene ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.10 g/mol |
| IUPAC Name | 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
| SMILES Representation | C1=C(SC(=C1C(CN)O)Cl)Cl |
| InChI Key | CPOLDZJVMKFDNN-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves functionalization of a thiophene derivative. While specific synthetic pathways for this compound are not detailed in the available literature, it likely includes:
-
Halogenation: Introduction of chlorine atoms at specific positions on the thiophene ring.
-
Amination: Addition of an amino group to the ethan-1-ol backbone.
Further studies or patents might provide detailed synthetic methodologies.
Pharmaceutical Applications
The structural features of this compound suggest potential biological activity due to:
-
The thiophene ring, which is commonly found in bioactive molecules.
-
The presence of functional groups that can interact with biological targets.
Research Interest
Compounds with similar structures have been studied for their roles in:
-
Antimicrobial activity.
-
Anti-inflammatory properties.
Further experimental validation is required to confirm these properties for this specific molecule.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and LC-MS (liquid chromatography-mass spectrometry) are typically used to confirm the structure of such compounds.
Computational Data
Using tools like SwissADME or molecular docking studies, researchers can predict drug-likeness and binding affinity to biological targets.
Toxicology and Safety
-
Chlorinated Thiophenes: Known to exhibit moderate toxicity depending on substitution patterns.
-
Handling Precautions: Standard laboratory safety protocols should be followed when working with this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume